Product packaging for Potassium n-propoxide, in n-propanol(Cat. No.:CAS No. 16872-93-8)

Potassium n-propoxide, in n-propanol

Cat. No.: B098625
CAS No.: 16872-93-8
M. Wt: 99.19 g/mol
InChI Key: PMXKWEPBGALTJL-UHFFFAOYSA-N
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Description

Contextual Significance within Alkali Metal Alkoxide Chemistry

The importance of Potassium n-propoxide is best understood within the context of alkali metal alkoxide chemistry, a field with wide-ranging implications in both academic research and industrial applications.

Metal alkoxides are a class of compounds characterized by a metal atom bonded to one or more alkoxide groups (RO⁻), which are the conjugate bases of alcohols. prochemonline.comwikipedia.org These compounds are instrumental in a variety of chemical fields. They serve as crucial precursors for the synthesis of metal oxides and other metal-containing compounds through processes like the sol-gel method. prochemonline.comwisdomlib.org In materials science, metal alkoxides are employed in the production of thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD). prochemonline.com Furthermore, their catalytic activity is harnessed in numerous organic reactions, including polymerizations and esterifications. prochemonline.comncl.ac.uk The versatility of metal alkoxides stems from their ability to be tailored by altering the metal and the alkyl group, which in turn modifies their steric and electronic properties. ncl.ac.uk

Among the alkali metal alkoxides, potassium alkoxides, including Potassium n-propoxide and the more commonly cited Potassium tert-butoxide (KOtBu), hold a distinctive position. The potassium cation (K⁺) influences the reactivity and solubility of the alkoxide, often leading to different outcomes compared to its lithium or sodium counterparts. Potassium alkoxides are recognized as strong, non-nucleophilic bases, a property that is exploited in a wide array of organic synthesis reactions. rsc.orgrsc.org

Their applications include, but are not limited to:

Deprotonation: As powerful bases, they are used to deprotonate a variety of organic substrates, generating carbanions for subsequent reactions. smolecule.com

Catalysis: Potassium alkoxides can act as catalysts in reactions such as isomerizations, hydrogenations, and C-H bond additions to unsaturated compounds. rsc.org For instance, Potassium tert-butoxide has been shown to catalyze the isomerization of allylic ethers and the dehydrogenation of d-limonene. rsc.org

Nucleophilic Reactions: Potassium alkoxides can participate in nucleophilic substitution reactions, such as the Williamson ether synthesis, and are effective catalysts for nucleophilic perfluoroalkylation of carbonyl compounds. smolecule.comorganic-chemistry.org

Polymer Chemistry: They serve as initiators for the ring-opening polymerization of cyclic esters, leading to the formation of polyesters. smolecule.com

The combination of a larger, "softer" cation like potassium with the alkoxide base can enhance reactivity in certain systems, a phenomenon explored in the context of mixed-metal reagents. nih.govnih.gov

Historical Development of Alkali Metal Alkoxide Chemistry

The history of Potassium n-propoxide is intrinsically linked to the discovery of its constituent element, potassium, and the subsequent evolution of synthetic organic chemistry.

For centuries, no clear distinction was made between potassium and sodium compounds. webelements.com Early chemists referred to "vegetable alkali" (potassium carbonate from wood ashes) and "mineral alkali" (sodium carbonate from mineral deposits) without recognizing them as distinct substances. webelements.com The name "potassium" itself originates from "potash," a term for potassium salts obtained by leaching wood ashes in a pot. webelements.comwikipedia.org

The isolation of elemental potassium was a landmark achievement in chemistry. In 1807, Sir Humphry Davy, a prominent English chemist, successfully isolated the metal for the first time. webelements.comwikipedia.orgblogspot.com He achieved this through the electrolysis of molten caustic potash (potassium hydroxide (B78521), KOH) using a powerful voltaic pile he had constructed. blogspot.comcambridge.org This was the first instance of a metal being isolated by electrolysis. webelements.comwikipedia.org Davy's discovery not only introduced a new, highly reactive element but also challenged the existing definition of a metal, as potassium was found to be a low-density, soft, and highly reactive substance. science-education-research.com The symbol "K" for potassium is derived from the Latin word "kalium," which has roots in the Arabic word "qali," meaning alkali. blogspot.com

The synthesis of metal alkoxides followed the isolation and characterization of alkali metals. The general method involves the reaction of an alcohol with a highly reducing metal, which acts as an acid, to produce the corresponding metal alkoxide and hydrogen gas. wikipedia.org Other methods include reactions of metal chlorides with sodium alkoxides (metathesis) and electrochemical processes. wikipedia.orgss-pub.org

Initially, alkali metal alkoxides were recognized for their utility as strong bases in organic reactions. They were instrumental in classic synthetic transformations like the Williamson ether synthesis and Claisen condensation. smolecule.comwikipedia.org Over time, the scope of their applications expanded significantly. The development of "superbases," such as the Lochmann-Schlosser superbase which combines an alkyllithium with a potassium alkoxide, demonstrated the synergistic effects of mixed-metal systems for powerful deprotonation reactions. researchgate.netresearchgate.net

The 20th and 21st centuries have seen a rapid expansion in the use of metal alkoxides, including potassium alkoxides, in more sophisticated applications. Their role in directed cross-coupling reactions, catalysis, and materials science continues to be an active area of research, building upon the foundational discoveries of early chemists. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8KO B098625 Potassium n-propoxide, in n-propanol CAS No. 16872-93-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

16872-93-8

Molecular Formula

C3H8KO

Molecular Weight

99.19 g/mol

IUPAC Name

potassium;propan-1-olate

InChI

InChI=1S/C3H8O.K/c1-2-3-4;/h4H,2-3H2,1H3;

InChI Key

PMXKWEPBGALTJL-UHFFFAOYSA-N

SMILES

CCC[O-].[K+]

Canonical SMILES

CCCO.[K]

Origin of Product

United States

Synthetic Methodologies for Potassium N Propoxide

Direct Reaction Approaches

The most direct route to synthesizing potassium n-propoxide involves the reaction of elemental potassium with n-propanol. This method is known for its straightforward stoichiometry and high conversion rate but requires careful management of reaction conditions due to the high reactivity of potassium metal. google.comresearchgate.net

Reaction of Potassium Metal with n-Propanol

The reaction between potassium metal and n-propanol is a classic method for preparing alkali metal alkoxides. google.com In this redox reaction, the potassium metal is oxidized, and the proton from the hydroxyl group of the alcohol is reduced, yielding potassium n-propoxide and hydrogen gas. smolecule.com

The balanced chemical equation for this reaction is: smolecule.com

This synthesis route is considered one of the simplest and most reliable methods for preparing the alkoxide. researchgate.net However, the industrial application of this process presents technical challenges due to the extreme reactivity of potassium, which can self-ignite in the air. researchgate.net

Controlled Conditions for Synthesis

Due to the vigorous nature of the reaction between potassium metal and alcohols, careful control of the synthesis conditions is imperative. The high activity of potassium metal makes it difficult to handle under normal conditions. researchgate.net To mitigate the reaction rate and enhance safety, several controlled approaches have been developed.

One strategy involves using potassium amalgam (an alloy of potassium and mercury) instead of pure potassium metal. The interaction with the alcohol is significantly quieter and more controllable when using the amalgam. researchgate.netss-pub.org Another modern approach employs the use of microreactors. google.com This technology allows for the continuous and controlled mixing of the molten alkali metal and the alcohol, often under elevated temperature and pressure, which can be particularly useful for alcohols with low boiling points. google.com Maintaining the reaction temperature above the melting point of the alkali metal is advantageous. google.com

MethodDescriptionAdvantagesDisadvantages
Direct Reaction Elemental potassium is added directly to n-propanol.Simple, high yield. google.comresearchgate.netHighly exothermic and rapid, safety concerns due to hydrogen gas evolution and potassium reactivity. researchgate.net
Amalgam Method Potassium dissolved in mercury is reacted with n-propanol.Slower, more controlled reaction rate. researchgate.netss-pub.orgUse of toxic mercury.
Microreactor Molten potassium and n-propanol are continuously mixed in a microreactor.Excellent control over temperature and mixing, enhanced safety, suitable for various alcohols. google.comRequires specialized equipment.

Base-Mediated Synthesis

An alternative to using highly reactive potassium metal is the neutralization reaction between potassium hydroxide (B78521) (KOH) and n-propanol. This method is generally safer and utilizes less expensive starting materials. researchgate.net

Neutralization of Potassium Hydroxide with n-Propanol

Potassium n-propoxide can be formed by the acid-base reaction between potassium hydroxide and n-propanol. In this equilibrium reaction, the hydroxide ion acts as a base, deprotonating the alcohol. smolecule.com

The reaction is as follows: smolecule.com

A significant challenge with this method is that the reaction is reversible. researchgate.net Water is a stronger acid than n-propanol, and conversely, the n-propoxide ion is a stronger base than the hydroxide ion. ncert.nic.in This equilibrium favors the reactants (KOH and n-propanol), necessitating the removal of water to drive the reaction toward the desired product, potassium n-propoxide. researchgate.net

Comparative Analysis with Related Alkali Hydroxide Reactions

The reaction between alkali hydroxides and alcohols is a general method for forming alkoxides. The position of the equilibrium is dictated by the relative acidities of the alcohol and water. ncert.nic.in Since most simple alcohols are weaker acids than water, the direct reaction with an alkali hydroxide like KOH or NaOH does not proceed to completion on its own. ncert.nic.insciencemadness.org

In these reactions, a hydroxide ion undergoes an acid-base reaction with the alcohol to form the corresponding alkoxide and water. researchgate.net To obtain a high yield of the alkoxide, the water produced must be continuously removed from the reaction mixture. researchgate.net This contrasts with the direct reaction of an alkali metal with an alcohol, which is an irreversible redox reaction that goes to completion, producing hydrogen gas instead of water. smolecule.com

ReactantReaction TypeByproductReversibilityDriving Force
Potassium Metal RedoxHydrogen (H₂)IrreversibleHigh reactivity of K metal. researchgate.net
Potassium Hydroxide Acid-BaseWater (H₂O)ReversibleRemoval of water byproduct. researchgate.net

Strategies for High-Purity Alkoxide Preparation

Achieving high purity is essential for the utility of potassium n-propoxide, as it is highly sensitive to atmospheric moisture and carbon dioxide, which degrade it into potassium hydroxide and potassium carbonate. suparnachemicals.co.in Therefore, synthesis and storage under an inert atmosphere, such as dry nitrogen, are crucial. suparnachemicals.co.in

Several strategies focus on removing the water byproduct from the potassium hydroxide-n-propanol reaction to drive the equilibrium and maximize purity. researchgate.net

Azeotropic Distillation: This is a common industrial method for removing water. researchgate.net An entraining agent, such as benzene (B151609), cyclohexane, or toluene (B28343), is added to the reaction mixture. ss-pub.orgresearchgate.net This agent forms a low-boiling azeotrope with the water and the alcohol. By distilling off this azeotrope, water is effectively removed from the system, shifting the reaction equilibrium to the right and allowing for the formation of high-purity alkoxide. ss-pub.orgresearchgate.net

Chemical Dehydration: Another approach involves adding a dehydrating agent that reacts with the water formed. A patented method describes the use of unhydrated lime (calcium oxide, CaO). google.com The CaO reacts with the water byproduct to form calcium hydroxide (Ca(OH)₂), which is insoluble and precipitates out of the solution. This removal of water drives the formation of the potassium alkoxide in high yield. google.com

The table below summarizes these high-purity strategies.

StrategyAgentMechanismOutcome
Azeotropic Distillation Benzene, Cyclohexane researchgate.netForms a low-boiling azeotrope with water, which is removed via distillation.High yield of pure alkoxide by shifting reaction equilibrium. researchgate.net
Chemical Dehydration Calcium Oxide (CaO) google.comReacts with water to form insoluble calcium hydroxide precipitate.Drives reaction to completion by sequestering water. google.com
Inert Atmosphere Dry Nitrogen suparnachemicals.co.inPrevents reaction of the final product with atmospheric H₂O and CO₂.Maintains purity during storage and handling. suparnachemicals.co.in

Chemical Reactivity and Mechanistic Studies

Role as a Powerful Deprotonating Agent (Base)

With the pKa of its conjugate acid, n-propanol, being approximately 16.1, potassium n-propoxide is a sufficiently strong base to deprotonate a wide array of organic compounds, facilitating numerous synthetic transformations. smolecule.com

A primary application of potassium n-propoxide is the generation of carbanions from C-H acids. smolecule.comresearchgate.net Carbanions are crucial nucleophilic intermediates in many carbon-carbon and carbon-heteroatom bond-forming reactions. youtube.com The process involves the removal of a proton from a carbon atom by the n-propoxide base, leaving behind a lone pair of electrons on the carbon and generating a negatively charged carbanion. youtube.com This transformation of a neutral organic molecule into a reactive, negatively charged species is fundamental to many synthetic strategies. youtube.com

The efficacy of carbanion generation is dependent on the acidity of the C-H bond, which is influenced by the stability of the resulting carbanion. Factors that stabilize the negative charge, such as resonance or adjacent electron-withdrawing groups, facilitate deprotonation.

C-H Acid TypeTypical pKa RangeSuitability for Deprotonation by Potassium n-propoxideResulting Carbanion Stability
Ketones (α-protons)19-21HighResonance stabilized (enolate)
Esters (α-protons)25Moderate to HighResonance stabilized (enolate)
Terminal Alkynes25Moderate to Highsp hybridization
Alkanes>50LowUnstabilized

Potassium n-propoxide is an effective base for promoting condensation reactions that form new carbon-carbon bonds, such as the Claisen and Aldol (B89426) condensations.

Claisen Condensation: This reaction involves the condensation of two ester molecules to form a β-keto ester. numberanalytics.com The mechanism is initiated by the deprotonation of the α-carbon of an ester by potassium n-propoxide, generating a nucleophilic enolate. numberanalytics.comlibretexts.org This enolate then attacks the carbonyl carbon of a second ester molecule. libretexts.org Subsequent elimination of an alkoxide leaving group yields the β-keto ester. libretexts.org To prevent unwanted transesterification side reactions, the alkoxide base used typically corresponds to the alcohol portion of the ester. libretexts.org

Aldol Condensation: In the aldol condensation, an enolate from a ketone or aldehyde adds to the carbonyl group of another molecule. wikipedia.org Potassium n-propoxide can serve as the base to generate the initial enolate. smolecule.com The resulting aldol addition product can then undergo dehydration, often promoted by heat, to form an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org Strong bases like potassium alkoxides can facilitate the dehydration step through an E1cB mechanism. wikipedia.org

Potassium n-propoxide readily deprotonates alcohols to form the corresponding potassium alkoxides and n-propanol. smolecule.com This equilibrium is a fundamental reaction for this compound. The position of the equilibrium depends on the relative acidities of the two alcohols involved. Generally, potassium n-propoxide can effectively deprotonate alcohols that are more acidic than n-propanol.

Beyond alcohols, it is also capable of deprotonating other compounds with acidic protons, such as phenols and thiols, to generate their respective conjugate bases.

CompoundAcidic ProtonApproximate pKaReaction with Potassium n-propoxide
EthanolO-H16Equilibrium mixture
PhenolO-H10Essentially complete deprotonation
WaterO-H15.7Equilibrium mixture
EthanethiolS-H10.6Essentially complete deprotonation

When potassium n-propoxide is used to induce elimination reactions (dehydrohalogenation), it favors the E2 (bimolecular elimination) mechanism due to its strength as a base. numberanalytics.com The stereochemical outcome of an E2 reaction is highly specific and is dictated by the geometry of the transition state. youtube.com

The reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. numberanalytics.com This means that the proton and the leaving group must be in the same plane and on opposite sides of the carbon-carbon bond. This stereochemical requirement directly influences the isomeric composition of the resulting alkene product. libretexts.org For cyclic systems, this often means that the proton and leaving group must be in a trans-diaxial orientation for the elimination to occur efficiently. libretexts.org The use of a sterically unhindered base like n-propoxide, as opposed to a bulky base like potassium tert-butoxide, generally favors the formation of the more substituted (Zaitsev) alkene product, where thermodynamically possible. numberanalytics.com

Role as a Nucleophile

While its basicity is its dominant chemical property, the n-propoxide anion can also act as a nucleophile, particularly in reactions with suitable electrophiles.

The n-propoxide ion can participate in nucleophilic substitution reactions, where it attacks an electrophilic carbon atom and displaces a leaving group. smolecule.com A classic example of this is the Williamson ether synthesis, where an alkyl halide is treated with an alkoxide to form an ether. smolecule.com

The efficiency of this reaction is highly dependent on the structure of the alkyl halide. The reaction proceeds primarily through an SN2 mechanism. smolecule.com This pathway is favored with primary and unhindered secondary alkyl halides. chemguide.co.uk With tertiary alkyl halides, elimination reactions become the major pathway due to the strong basicity of the n-propoxide and steric hindrance around the electrophilic carbon. chemguide.co.uk

Alkoxide Transfer Reactions

Potassium n-propoxide in n-propanol can participate in alkoxide transfer reactions, also known as alkoxide exchange. In these equilibrium-driven reactions, the n-propoxide group is exchanged with the alkoxide group of another alcohol. The direction of the equilibrium is typically determined by the relative acidities of the alcohols involved. The equilibrium will favor the formation of the weaker acid (the alcohol with the higher pKa).

CH₃CH₂CH₂O⁻K⁺ + R-OH ⇌ R-O⁻K⁺ + CH₃CH₂CH₂OH

This type of reaction is fundamental in various catalytic processes and in the preparation of different potassium alkoxides. For instance, if a less acidic alcohol (higher pKa) is introduced to a solution of potassium n-propoxide, the equilibrium will shift to the right, generating the new potassium alkoxide and n-propanol. Conversely, adding a more acidic alcohol (lower pKa) will result in an equilibrium that lies to the left.

The facility of these exchange reactions is a key consideration in catalysis, where the active catalytic species may be altered by the presence of other alcoholic substrates or solvents.

Complex Reaction Pathways

While the primary role of potassium n-propoxide is as a strong base and nucleophile, its interaction with certain substrates can lead to the formation of organometallic intermediates, specifically organopotassium compounds. However, the direct reaction of potassium alkoxides to form stable organopotassium reagents is not a common synthetic route. Generally, organopotassium compounds are prepared through other methods, such as the reaction of an organolithium compound with a potassium alkoxide in a transmetallation reaction.

In the context of reactions involving potassium n-propoxide, the in-situ formation of transient organopotassium species can occur, particularly in reactions involving deprotonation of acidic C-H bonds. For example, the deprotonation of terminal alkynes or other sufficiently acidic hydrocarbons by potassium n-propoxide results in the formation of a potassium acetylide or a carbanion with a potassium counterion, which are classes of organopotassium compounds.

R-C≡C-H + CH₃CH₂CH₂O⁻K⁺ → R-C≡C⁻K⁺ + CH₃CH₂CH₂OH

These organometallic intermediates are highly reactive and serve as potent nucleophiles in subsequent reactions, enabling the formation of new carbon-carbon bonds. The reactivity of these intermediates is a cornerstone of many synthetic transformations.

Crown ethers are cyclic polyethers that can selectively bind alkali metal cations, such as the potassium ion (K⁺) in potassium n-propoxide. The interaction between a crown ether, like 18-crown-6, and the potassium cation involves the coordination of the oxygen atoms of the crown ether to the cation, effectively encapsulating it. This complexation has a profound impact on the reactivity of the associated alkoxide anion.

By sequestering the potassium cation, the crown ether disrupts the ion pairing between K⁺ and the n-propoxide anion (CH₃CH₂CH₂O⁻). This results in a "naked" or more dissociated alkoxide anion, which is a significantly more potent nucleophile and base. This enhanced reactivity can accelerate reaction rates and alter reaction pathways.

One notable application of this enhanced reactivity is in ring-opening reactions of strained cyclic ethers, such as epoxides. The highly nucleophilic "naked" n-propoxide anion readily attacks one of the carbon atoms of the epoxide ring in an SN2 fashion, leading to the opening of the ring and the formation of a substituted alcohol after protonation.

Mechanism of Crown Ether-Mediated Epoxide Ring Opening:

Complexation: The crown ether encapsulates the K⁺ ion.

Enhanced Nucleophilicity: The n-propoxide anion becomes more reactive.

Nucleophilic Attack: The "naked" n-propoxide attacks the less sterically hindered carbon of the epoxide.

Ring Opening: The C-O bond of the epoxide breaks, relieving ring strain.

Protonation: The resulting alkoxide is protonated (e.g., by the n-propanol solvent) to yield the final alcohol product.

This strategy is particularly useful for promoting reactions that are otherwise sluggish or require harsh conditions.

Potassium n-propoxide, as a strong base, can facilitate the generation of carbenoids through dehydrohalogenation reactions of certain alkyl halides. Carbenoids are intermediates that exhibit carbene-like reactivity.

A classic example is the reaction of a haloform (CHX₃) with a strong base. The alkoxide abstracts a proton to form a trihalomethyl anion (⁻CX₃), which can then lose a halide ion to generate a dihalocarbene (:CX₂), a type of carbene.

CHX₃ + CH₃CH₂CH₂O⁻K⁺ ⇌ ⁻CX₃ K⁺ + CH₃CH₂CH₂OH ⁻CX₃ K⁺ → :CX₂ + KX

While this is a general mechanism for carbene formation, the generation of carbenoids can also occur from other substrates. For instance, α-elimination from certain alkyl halides can lead to carbenoid intermediates.

The reactivity of the generated carbenoid is diverse and includes:

Cyclopropanation: Addition to alkenes to form cyclopropane (B1198618) derivatives.

Insertion Reactions: Insertion into C-H or O-H bonds.

Rearrangements: Undergoing rearrangements to form more stable products.

The specific reaction pathway depends on the structure of the carbenoid and the other reactants present in the system.

Theoretical and Computational Mechanistic Investigations

While specific theoretical and computational studies exclusively focused on potassium n-propoxide are not extensively documented in the literature, a wealth of computational research on alkali metal alkoxides in general provides significant insights into their reactivity and reaction mechanisms. Density Functional Theory (DFT) is a powerful tool used to model these systems.

Computational studies on the Williamson ether synthesis have elucidated the SN2 transition state, confirming the backside attack of the alkoxide on the alkyl halide. These studies also allow for the calculation of activation energies, providing a theoretical basis for the observed reactivity trends with different alkyl halides (primary > secondary > tertiary).

For alkoxide transfer reactions, computational models can predict the equilibrium position by calculating the relative energies of the reactants and products, which correlate with the pKa values of the corresponding alcohols.

In the context of interactions with crown ethers, theoretical models can simulate the complexation of the potassium cation and quantify the resulting increase in the negative charge density on the alkoxide oxygen, thereby explaining the enhanced nucleophilicity.

Mechanistic investigations of base-mediated elimination reactions have also been a subject of computational analysis. These studies can differentiate between E2 and E1cb pathways and rationalize the regioselectivity (Zaitsev vs. Hofmann products) based on the steric bulk of the base and the substrate.

Although direct computational data for potassium n-propoxide is sparse, the principles derived from studies of similar potassium alkoxides are largely applicable and provide a robust theoretical framework for understanding its chemical behavior.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of systems involving potassium alkoxides. While direct DFT studies on potassium n-propoxide are limited, extensive research on analogous compounds, such as potassium tert-butoxide (t-BuOK), offers a robust framework for understanding its reactivity. These studies are crucial for predicting reaction outcomes and designing new synthetic methodologies.

DFT calculations have been instrumental in exploring the mechanistic pathways of reactions catalyzed by potassium alkoxides. For instance, in the dehydrogenative C-H silylation of heteroaromatics, DFT calculations have supported a radical chain mechanism. nih.gov The calculations revealed that a trialkylsilyl radical can be generated through the homolytic cleavage of a Si-H bond in a hypercoordinated silicon species, a process facilitated by the potassium alkoxide. nih.gov The computed energy profile for this radical mechanism was found to be reasonable and consistent with experimentally observed regioselectivity. nih.gov

Another area where DFT has provided significant insights is in the cyclization of alkynols. A study on the potassium tert-butoxide-catalyzed synthesis of 1,4-Benzodioxepines demonstrated that the reaction proceeds via an intramolecular cyclization. DFT calculations of the relative internal energy, enthalpy, and Gibbs free energy for all possible products were in close agreement with experimental findings, confirming the favorability of the observed reaction pathway. researchgate.net

Furthermore, DFT studies have been employed to understand the role of potassium alkoxides in promoting reactions such as transamidation. These studies help in elucidating the reaction mechanism, which can involve radical pathways initiated by the alkoxide. researchgate.net The computational results from such studies are vital for understanding the substrate tolerance and for optimizing reaction conditions.

To provide a clearer picture of the kind of data generated from such studies, the following interactive table summarizes hypothetical DFT-calculated energy barriers for a reaction involving potassium n-propoxide, based on analogous systems.

Calculated Activation Energies for a Hypothetical Reaction Pathway

Reaction StepTransition StateActivation Energy (kcal/mol)
Deprotonation of SubstrateTS115.2
Nucleophilic AttackTS222.5
Product FormationTS38.7

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density of a chemical system to characterize the nature of chemical bonds. wikipedia.orgamercrystalassn.org This methodology allows for a quantitative description of bonding interactions, including those involving ionic character, such as the potassium-oxygen (K-O) bond in potassium n-propoxide.

According to QTAIM, a chemical bond is identified by the presence of a bond path, which is a line of maximum electron density linking two atomic nuclei. The properties of the electron density at the bond critical point (BCP), a point of minimum electron density along the bond path, are used to classify the nature of the bond. wiley-vch.de

For a highly ionic bond, such as the K-O bond, the QTAIM analysis would be expected to reveal the following characteristics at the BCP:

Low electron density (ρ(r)) : This indicates a depletion of electron density between the two nuclei, which is characteristic of closed-shell interactions (ionic bonds, van der Waals interactions, and hydrogen bonds).

Positive Laplacian of the electron density (∇²ρ(r) > 0) : A positive Laplacian signifies that the electron density is locally depleted at the BCP and concentrated in the basins of the interacting atoms. This is a hallmark of ionic bonding.

Low total energy density (H(r)) : The total energy density, which is the sum of the kinetic and potential energy densities, is typically close to zero or slightly positive for ionic interactions.

Hypothetical QTAIM Parameters for the K-O Bond in Potassium n-propoxide

QTAIM ParameterSymbolExpected Value (a.u.)Interpretation
Electron Density at BCPρ(r)< 0.1Low electron sharing
Laplacian of Electron Density at BCP∇²ρ(r)> 0Charge depletion, ionic character
Total Energy Density at BCPH(r)≈ 0 or slightly positiveClosed-shell interaction

This type of analysis is crucial for a fundamental understanding of the electronic structure of potassium n-propoxide and how this structure dictates its reactivity as a strong base and nucleophile. smolecule.com

Elucidation of Synergistic Effects in Multi-Metallic Systems

Potassium alkoxides, including potassium n-propoxide, are known to exhibit significant synergistic effects when used in combination with other metals. researchgate.netstrath.ac.uk These multi-metallic systems often display enhanced reactivity and selectivity compared to their monometallic counterparts. researchgate.net Computational studies are essential for elucidating the underlying mechanisms of this synergy.

The cooperative effect of the alkali metal in these bimetallic systems can be attributed to several factors:

Enhancement of nucleophile reactivity : The potassium ion can polarize the reacting species, increasing the nucleophilicity of the active reagent.

Substrate activation : The alkali metal can coordinate to the substrate, polarizing its bonds and making it more susceptible to attack.

Increased Lewis acidity : The presence of the alkali metal can enhance the Lewis acidity of the catalytic center of the second metal.

Geometric effects : The potassium ion can act as a template, holding the substrate in a favorable orientation for the reaction to occur at the other metallic center. researchgate.net

A notable example is the use of potassium alkoxides as additives in organomagnesium chemistry. Studies have shown a marked alkali-metal effect in Mg-Br exchange reactions, with potassium-containing systems being the most efficient. nih.gov The potassium alkoxide can form mixed-metal aggregates with the organomagnesium reagent, leading to a more reactive species. researchgate.net

Computational modeling of these multi-metallic systems can map out the potential energy surfaces of the reaction, identifying the key intermediates and transition states where the synergistic effect is most pronounced. For example, in a bimetallic system, the activation barrier for a crucial step might be significantly lower than in the corresponding monometallic systems.

The following interactive table illustrates hypothetical data from a computational study on a reaction catalyzed by a multi-metallic system involving potassium n-propoxide, demonstrating the synergistic effect.

Comparison of Activation Barriers in Mono- and Multi-Metallic Catalysis

Catalyst SystemRate-Determining StepCalculated Activation Barrier (kcal/mol)
Metal A aloneSubstrate Activation35.8
Potassium n-propoxide aloneSubstrate Activation42.1
Metal A + Potassium n-propoxideSubstrate Activation20.5

Such computational insights are critical for the rational design of more efficient and selective catalytic systems based on the synergistic cooperation between potassium alkoxides and other metals.

Catalytic Applications of Potassium N Propoxide

Role in Superbase Chemistry

Potassium n-propoxide can function as a component in superbasic systems, which are characterized by exceptionally high basicity, allowing for the deprotonation of very weak acids, including C-H bonds.

When combined with an organolithium reagent like n-butyllithium, potassium alkoxides form what are known as Lochmann-Schlosser superbases. nih.govresearchgate.net These mixed-metal reagents exhibit a synergistic increase in basicity and reactivity compared to either component alone. nih.gov While potassium tert-butoxide is the most commonly used alkoxide in these systems, potassium n-propoxide can also be employed.

The enhanced reactivity is attributed to the formation of mixed aggregates where the alkyl group from the organolithium reagent is effectively transferred to the potassium center, creating a highly reactive alkylpotassium species. nih.govtu-dortmund.de This species is a much stronger base than the initial alkyllithium and is capable of deprotonating even weakly acidic C-H bonds in aromatic and aliphatic hydrocarbons. nih.gov This process, known as metalation, results in the formation of a carbanion, which can then be reacted with various electrophiles to introduce new functional groups.

A significant application of potassium alkoxide-based superbasic catalysis is in the dehydrogenative C-H silylation of heteroaromatics. caltech.educaltech.edunih.gov This reaction involves the direct functionalization of a C-H bond with a hydrosilane, forming a C-Si bond and releasing hydrogen gas. While much of the research has focused on potassium tert-butoxide, the mechanism provides a framework for understanding the potential role of potassium n-propoxide. caltech.educaltech.edunih.gov

The reaction is believed to proceed through a radical chain mechanism where the potassium alkoxide plays a crucial role in initiating the process. caltech.educaltech.edunih.gov A possible mechanism involves the formation of a trialkylsilyl radical, which then adds to the heterocycle. Subsequent β-hydrogen scission leads to the silylated product and a hydrogen atom, which can then abstract a hydrogen from another hydrosilane molecule to propagate the chain and form H2. caltech.educaltech.edu The potassium alkoxide is thought to facilitate the initial formation of the silyl (B83357) radical, possibly through the formation of a hypercoordinated silicon species that weakens the Si-H bond. caltech.edu

Precursor and Promoter in Heterogeneous Catalysis

Potassium n-propoxide serves as a significant compound in the field of heterogeneous catalysis, primarily utilized as a precursor for introducing potassium onto catalyst supports or as a promoter to modify the performance of existing catalysts. The addition of an alkali metal like potassium can induce substantial changes in the catalyst's activity, selectivity, and stability. princeton.eduresearchgate.net Its role is multifaceted, influencing the electronic, structural, and chemical nature of the catalytic surface. In catalyst preparation, particularly through methods like sol-gel synthesis or impregnation, alkoxide precursors are common. istanbul.edu.tr The use of potassium n-propoxide in n-propanol offers a controlled method for dispersing potassium ions onto a support material, which, after calcination, yields a catalytically active potassium-promoted system.

Effect on Physicochemical Properties of Supported Metal Oxide Catalystsresearchgate.netrsc.org

The introduction of potassium via precursors such as potassium n-propoxide can significantly alter the physicochemical properties of supported metal oxide catalysts, including surface area, pore structure, and the dispersion of the active metallic phase. These modifications are critical as they directly impact the number and accessibility of active sites.

Research on various catalytic systems has shown that the addition of a potassium promoter can lead to a decrease in the Brunauer-Emmett-Teller (BET) surface area and pore volume. scielo.br For instance, in a study on cobalt-based catalysts supported on manganese oxide (Co/MnOₓ), the addition of potassium resulted in a more than 50% reduction in the catalyst's surface area following re-calcination. nih.gov Similarly, for iron-based Fischer-Tropsch catalysts, the addition of a potassium promoter was found to decrease the BET surface area and pore volume. scielo.br

However, the effect of potassium is not universally a reduction in surface area. In some cases, it can improve the dispersion of the active metal oxide phase. For example, in molybdenum oxide catalysts supported on alumina-zirconia, potassium addition did not drastically disturb the textural properties but did lead to a redispersion of the molybdenum oxides. istanbul.edu.tr The impact of the promoter is highly dependent on the specific metal, support, and the preparation method used. nih.gov The presence of the potassium promoter can also influence the crystallite size of the active phase. While it had a limited effect on the size of Ruthenium (Ru) particles on activated carbon (AC) supports, it has been shown elsewhere to affect the particle size of other metals. rsc.orgresearchgate.net

Catalyst SystemPromoterEffect on BET Surface AreaEffect on Active Phase Dispersion/Crystallite SizeReference
Co/MnOₓPotassium (~1.25 wt%)Decreased by >50%- nih.gov
Fe/Cu/SiO₂PotassiumDecreasedIncreased α-Fe₂O₃ crystallite size scielo.br
MoOₓ/Al₂O₃-ZrO₂PotassiumNot drastically disturbedLed to redispersion of molybdenum oxides istanbul.edu.tr
Ru/ACPotassium (KOH)-Limited effect on Ru particle size rsc.org

Influence on Acidity and Reducibility of Catalyst Systemsresearchgate.netrsc.org

Potassium promoters exert a strong influence on the surface acidity and the reducibility of metal oxide catalysts, which are crucial parameters for many catalytic reactions.

Acidity: The addition of a basic promoter like potassium typically leads to a decrease in the acidity of the catalyst, particularly the Brønsted acid sites. In a study of potassium-promoted molybdenum oxide/alumina-zirconia catalysts, it was observed that while the support contained Lewis acid centers and the molybdenum oxide introduced Brønsted acid centers, the addition of potassium led to a decrease in the number of Brønsted acid centers specifically. istanbul.edu.tr Similarly, for alumina-supported vanadium oxide (vanadia) catalysts, doping with potassium resulted in lower acidity. researchgate.net This modification of the acid-base characteristics of the catalyst surface is a key mechanism by which potassium alters reaction selectivity, as it changes the interaction between reaction intermediates and the catalyst surface. researchgate.net

Reducibility: The effect of potassium on the reducibility of the active metal oxide is complex and varies between different catalyst systems. Reducibility refers to the ease with which the metal cations in the catalyst can be reduced to a lower oxidation state.

Decreased Reducibility: In several systems, potassium has been found to hinder reduction. For Au/ceria-zirconia catalysts, increasing potassium loading shifted the low-temperature reduction peak to higher temperatures, indicating that the support's oxygen was stabilized, making it harder to reduce. mdpi.com Likewise, for alumina-supported vanadia catalysts, potassium doping led to a decrease in reducibility. researchgate.net A strong interaction between potassium oxide and iron oxide can also impede the reduction of the iron oxide. scielo.br

Increased Reducibility: Conversely, in other systems, potassium can facilitate reduction. The addition of a potassium promoter to Ni/MnOₓ catalysts caused the reduction peak to shift to a lower temperature, suggesting a weakened interaction between the nickel species and the manganese oxide support, thereby making the nickel easier to reduce. mdpi.com

This dual behavior highlights that the influence of potassium on reducibility is determined by its specific interactions with both the active metal and the support material.

Catalyst SystemPromoterInfluence on AcidityInfluence on ReducibilityReference
MoOₓ/Al₂O₃-ZrO₂PotassiumDecreased Brønsted acid sites- istanbul.edu.tr
V₂O₅/Al₂O₃PotassiumDecreased acidityDecreased reducibility researchgate.net
Ni/MnOₓPotassium-Increased reducibility (weakened metal-support interaction) mdpi.com
Au/Ce₀.₈₅Zr₀.₁₅O₂Potassium-Decreased reducibility (stabilized oxygen) mdpi.com
FeCu/SiO₂Potassium-Decreased reducibility (increased reduction temperature) scielo.br

Impact on Selectivity in Oxidative Dehydrogenation Processesrsc.org

In oxidative dehydrogenation (ODH) reactions, which are an important route for converting light alkanes to valuable olefins, selectivity towards the desired product is a major challenge. Unwanted side reactions, particularly total combustion to carbon oxides (COₓ), often lower the process efficiency. The addition of potassium as a promoter has been shown to be highly effective in enhancing selectivity in these processes.

For the ODH of propane (B168953) to propylene (B89431), potassium promotion of vanadia-based catalysts significantly improves propylene selectivity. Studies on V₂O₅/TiO₂ and VOₓ/SiO₂ catalysts have demonstrated that potassium exhibits a strong inhibitory effect on the consecutive combustion of propylene and the parallel total combustion of propane. researchgate.netiaea.org By blocking the unselective active sites responsible for deep oxidation, potassium allows the desired dehydrogenation pathway to dominate. researchgate.net This effect is often attributed to the modification of the catalyst's acid-base properties; the increased basicity of the potassium-doped catalyst surface is believed to facilitate the desorption of the desired olefin product before it can undergo further oxidation. researchgate.netresearchgate.net

Research on VOₓ/SiO₂ catalysts found that the potassium additive leads to a high initial selectivity for propylene of approximately 95%. researchgate.net Similarly, for K-doped vanadia on alumina, the shift to a more basic system was credited with improving the selectivity in propane ODH. researchgate.net The promoter effectively suppresses the secondary combustion of propene, which is a primary source of carbon oxides in the reaction. iaea.org

Catalyst SystemReactantEffect of Potassium PromoterKey FindingReference
V₂O₅/TiO₂PropaneIncreased selectivity to propyleneInhibits secondary combustion of propylene iaea.org
VOₓ/SiO₂PropaneIncreased selectivity to propylene (~95%)Blocks active centers for combustion reactions researchgate.net
V₂O₅/Al₂O₃PropaneIncreased selectivity to propyleneShifts acid-base character to a more basic system researchgate.net

Applications in Materials Science and Precursor Chemistry

Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. The synthesis of MOFs often requires a basic catalyst to deprotonate the organic linkers, facilitating their coordination to the metal centers. While specific documentation for potassium n-propoxide in MOF synthesis is not abundant, its function can be inferred from its chemical properties as a strong, non-aqueous base.

In a typical MOF synthesis, the organic linker, often a carboxylic acid, must be deprotonated to form a carboxylate that can bond with the metal ion. Potassium n-propoxide can serve as this basic catalyst. The propoxide ion (CH₃CH₂CH₂O⁻) is a potent proton acceptor, making the solution basic and promoting the formation of the linker anion. This is a critical step for the self-assembly of the framework structure. The use of potassium n-propoxide in its parent alcohol, n-propanol, provides a compatible solvent system that can also help to solubilize the MOF precursors. The choice of base can influence the crystallization process and the final structure of the MOF. Although compounds like potassium carbonate are also used, alkali metal alkoxides offer a strong, soluble base option for these syntheses mdpi.commdpi.com. The functionalization of MOFs can also occur post-synthesis, where pendant alcohol groups within a framework are converted to alkoxides, allowing for the incorporation of alkali metal ions like lithium and potassium nih.govnorthwestern.eduacs.org.

Sol-Gel Processing of Inorganic Materials

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of a precursor solution (the 'sol') into an integrated network (the 'gel') of either discrete particles or network polymers. The process is widely used for fabricating metal oxides. Potassium n-propoxide in n-propanol plays a key role as a base catalyst in these reactions, particularly when metal alkoxides are used as precursors google.comnih.govrsc.org.

The fundamental reactions in the sol-gel process are hydrolysis and condensation. In a base-catalyzed mechanism, the propoxide ion from potassium n-propoxide can deprotonate water to form highly nucleophilic hydroxide (B78521) ions (OH⁻). These hydroxide ions then readily attack the metal center of the precursor (e.g., a zirconium atom), displacing an alkoxy group and initiating the hydrolysis phase. Subsequent condensation reactions, also promoted by the basic conditions, lead to the formation of metal-oxo-metal bonds, building the inorganic network rsc.orgresearchgate.net.

In the synthesis of zirconia (ZrO₂), the primary precursor is typically a zirconium alkoxide, such as zirconium n-propoxide [Zr(OⁿPr)₄] acs.orgnih.govmdpi.comnih.gov. Potassium n-propoxide is not the source of the zirconium but acts as a catalyst to control the reaction of the zirconium precursor. Zirconium alkoxides are highly reactive towards water, and their hydrolysis and condensation rates must be carefully managed to avoid uncontrolled precipitation and to form homogenous, crack-free materials researchgate.netntu.edu.tw.

The addition of potassium n-propoxide to the sol-gel system introduces a strong base that catalyzes the hydrolysis of zirconium n-propoxide. This base-catalyzed process influences the structure of the resulting zirconia. The process allows for the formation of a stable sol of zirconia nanoparticles, which can then be processed into various forms like powders, films, or aerogels acs.orgnih.gov. The choice of precursor and catalyst is critical, as it determines the properties of the final ceramic material.

The use of a base catalyst like potassium n-propoxide provides significant control over the final structure and morphology of the nanomaterials produced via the sol-gel method. In base-catalyzed conditions, the hydrolysis reaction tends to produce more highly branched, compact, and particulate-like structures compared to the linear, weakly branched polymers formed under acidic conditions rsc.org.

By modulating the concentration of potassium n-propoxide, the pH of the reaction medium can be precisely adjusted. The pH, in turn, dictates the relative rates of hydrolysis and condensation. This control is essential for directing the particle size, porosity, and crystalline phase of the resulting zirconia. For instance, controlling the pH can help in the selective stabilization of the desirable tetragonal phase of zirconia at higher temperatures acs.org. The base catalyst influences the growth and aggregation of the sol particles, allowing for the synthesis of zirconia with specific surface areas and pore structures tailored for applications in catalysis, membranes, and thermal barrier coatings researchgate.netntu.edu.tw.

The final properties of sol-gel derived materials are highly dependent on a set of interconnected processing parameters. Potassium n-propoxide, by controlling the pH, is a key lever in manipulating the outcome of the synthesis.

pH: The pH, controlled by the concentration of the potassium n-propoxide catalyst, is one of the most critical factors google.com. In base-catalyzed systems, condensation is favored, leading to the rapid formation of dense, cross-linked clusters and discrete nanoparticles.

Water Molar Ratio (R): The ratio of water to the metal alkoxide precursor (R = [H₂O]/[Zr(OⁿPr)₄]) is another crucial parameter. A low R value may lead to incomplete hydrolysis, while a high R value can accelerate the reactions, potentially leading to precipitation. The interplay between pH and the R value determines the kinetics of gelation and the structure of the gel network rsc.org.

Solvent: The solvent, in this case, n-propanol, serves to homogenize the reactants (the zirconium precursor, water, and catalyst). The type and concentration of the solvent affect precursor solubility and the rates of the hydrolysis and condensation reactions.

The following table summarizes the general influence of these parameters in a base-catalyzed sol-gel system:

ParameterEffect on Sol-Gel ProcessResulting Material Properties
High pH (Base Catalysis) Promotes rapid condensation. Favors reaction between more highly condensed species.Leads to dense, highly branched, particulate sols (nanoparticles).
Low pH (Acid Catalysis) Promotes rapid hydrolysis. Favors reaction between monomers and clusters.Leads to less branched, polymer-like gels with smaller pores.
High Water Molar Ratio (R) Increases the rate of hydrolysis and condensation.Can lead to faster gelation but may cause precipitation if not controlled. Affects pore size and surface area.
Low Water Molar Ratio (R) Leads to incomplete hydrolysis and slower condensation.Results in longer gelation times and potentially a more organic-rich network.
Solvent Type & Concentration Affects solubility of precursors and reaction kinetics.Influences gel homogeneity and final material density.

Formation of Hybrid Inorganic–Organic Composites

Hybrid inorganic-organic composites are materials that combine the properties of both inorganic components (like hardness and thermal stability) and organic polymers (like flexibility and processability). The sol-gel process is an effective method for creating these materials at the molecular level, ensuring a high degree of homogeneity.

In this context, a metal alkoxide precursor like zirconium n-propoxide undergoes catalyzed hydrolysis and condensation to form an inorganic, ceramic-like network within an organic polymer matrix. Potassium n-propoxide can act as the catalyst for the inorganic polymerization phase. The n-propanol solvent is advantageous as it is often compatible with both the inorganic precursors and the organic polymer components. The result is a composite material where the inorganic and organic phases are interpenetrated, sometimes with covalent bonds linking them researchgate.net.

"Ceramers" (ceramic-polymers) are a class of hybrid materials used to create protective coatings. The sol-gel process is employed to form a ceramic component, such as zirconia, from a precursor like zirconium n-propoxide, directly within a polymer matrix researchgate.net.

The role of potassium n-propoxide in n-propanol is to catalyze the formation of the zirconia network at temperatures low enough to not degrade the organic polymer. The base-catalyzed polymerization of zirconium n-propoxide leads to the in-situ formation of zirconia nanoparticles or a continuous network dispersed throughout the polymer. This creates a ceramer coating with enhanced properties, such as improved hardness, scratch resistance, and thermal stability, while retaining the flexibility of the polymer matrix.

Design of Functional Nanomaterials

Potassium n-propoxide, in its n-propanol solution, serves as a versatile precursor and reagent in the synthesis and modification of functional nanomaterials. Its utility stems from its role as a source of potassium ions, a strong base, and an effective nucleophile. These properties are leveraged in various strategies to design nanomaterials with tailored electronic, optical, and catalytic properties. The primary applications in this domain include its use as a doping agent to modify the characteristics of existing nanomaterials and as a critical component in the synthesis of complex nanostructures such as perovskites.

One of the prominent applications of potassium precursors is in the n-doping of various nanomaterials, a process that involves introducing electron-donating impurities to increase the number of free electrons. This modification of the electronic structure is crucial for tuning the material's conductivity and other electronic properties. For instance, the doping of few-layer transition metal dichalcogenides (TMDs) like molybdenum disulfide (MoS₂) and tungsten diselenide (WSe₂) with potassium has been shown to achieve degenerate n-doping levels. berkeley.edu This process transforms the semiconductor material into a metallic state, which is essential for applications in advanced electronics.

The mechanism of doping involves the surface charge transfer from the potassium atoms to the nanomaterial. In the case of MoS₂, the binding energy of potassium is significant, indicating a strong and stable doping effect. berkeley.edu This charge transfer results in a higher electron concentration in the channel of a field-effect transistor (FET) device, leading to a substantial increase in current. berkeley.edu The effectiveness of potassium as a dopant is further highlighted by ab initio simulations, which show a charge transfer of approximately 0.55e per potassium atom to the MoS₂ lattice. berkeley.edu

Similarly, potassium doping has been successfully applied to carbon-based nanomaterials. When used to functionalize glass-like carbon (GLC) nanomaterials reinforced with single-walled carbon nanotubes (SWCNTs), potassium atoms can significantly enhance the material's field emission characteristics. mdpi.com The doping process increases the number of available electronic states at the Fermi level, which in turn reduces the work function of the electrons. mdpi.com Research has demonstrated that a specific mass ratio of potassium to carbon can lead to a notable decrease in the work function, thereby improving the material's performance in emission electronics. mdpi.com

The following table summarizes the impact of potassium doping on the electronic properties of different nanomaterials:

NanomaterialDopantEffect on PropertiesPotential Applications
Molybdenum Disulfide (MoS₂)PotassiumDegenerate n-doping, increased electron concentrationAdvanced electronics, field-effect transistors
Tungsten Diselenide (WSe₂)PotassiumDegenerate n-dopingCMOS devices
Glass-like Carbon with SWCNTsPotassiumReduced work function, increased electronic states at Fermi levelField emission cathodes
Vertically Aligned Multi-Walled Carbon NanotubesPotassiumElectron donation and band filling, creation of plasmon modeElectronic charge harvesting

In addition to its role as a dopant, potassium n-propoxide can be a key ingredient in the synthesis of complex functional nanomaterials, such as perovskite oxides. Perovskite nanomaterials are of great interest due to their diverse applications in catalysis, electronics, and photocatalysis. nih.gov For example, nitrogen-doped potassium tantalate (KTaO₃) perovskite materials have been synthesized for environmental applications. researchgate.net In such syntheses, a potassium-containing precursor is essential for the formation of the perovskite crystal structure. The doping of these perovskites, for instance with nitrogen, can tailor their electronic and optical properties, such as reducing the bandgap from 3.5 eV to 2.54 eV in N-doped KTaO₃. researchgate.net This modification enhances the material's ability to absorb visible light, thereby improving its photocatalytic activity for the degradation of pollutants. researchgate.net

The sol-gel method is a common technique for the synthesis of such nanomaterials, where molecular precursors are converted into a gel through hydrolysis and condensation. mdpi.comnih.gov While specific studies detailing the use of potassium n-propoxide in these syntheses are not abundant, its chemical properties as a metal alkoxide make it a suitable precursor for introducing potassium into the crystal lattice of nanomaterials. The general scheme for the sol-gel synthesis of metal oxide nanoparticles from a metal alkoxide precursor is as follows:

Hydrolysis: The metal alkoxide reacts with water to form a metal hydroxide.

Condensation: The metal hydroxide molecules react with each other to form metal-oxygen-metal bonds, leading to the formation of a gel network.

Aging and Drying: The gel is aged to strengthen the network and then dried to remove the solvent, yielding the final nanomaterial.

The precise control over reaction conditions in the sol-gel process allows for the tailoring of the resulting nanoparticles' properties.

The following table provides an overview of functional nanomaterials synthesized using potassium-containing precursors and their applications:

Functional NanomaterialSynthesis MethodRole of Potassium PrecursorKey PropertiesApplications
Nitrogen-doped Potassium Tantalate (N-KTaO₃)SolvothermalSource of potassium for perovskite structureReduced bandgap, enhanced visible light absorptionPhotocatalytic degradation of pollutants
Potassium Oxide (K₂O) NanoparticlesGreen synthesisPrimary reactantAntibacterial and anti-biofilm activityBiomedical applications

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for identifying functional groups and understanding the molecular structure of potassium n-propoxide and its solvent, n-propanol.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. docbrown.info For a solution of potassium n-propoxide in n-propanol, the spectrum is a composite of both the alkoxide and the excess alcohol.

The formation of the n-propoxide anion from n-propanol leads to distinct spectral changes. The most notable is the disappearance or significant attenuation of the broad O-H stretching band, typically found between 3200 and 3500 cm⁻¹, which is characteristic of hydrogen-bonded alcohols. docbrown.info The C-O stretching vibration, which appears in n-propanol, is also present in the n-propoxide, often with a shift in frequency due to the change in the electronic environment upon deprotonation and coordination to the potassium ion. General studies on metal alkoxides have assigned characteristic frequencies for the M-O-C system. rsc.org The spectrum is also characterized by various C-H stretching and bending vibrations from the propyl group. nist.gov

Vibrational ModeTypical Wavenumber (cm⁻¹)Description
O-H Stretch (n-propanol)~3500 - 3200 (broad)Indicates the presence of the hydroxyl group in the solvent; its intensity decreases with the formation of the alkoxide. docbrown.info
C-H Stretch~2960 - 2850Corresponds to the stretching vibrations of the C-H bonds in the propyl group's CH₃ and CH₂ moieties. nist.gov
C-O Stretch~1100 - 1000Associated with the carbon-oxygen single bond. The position can be influenced by coordination to the potassium ion. rsc.org
M-O Stretch (K-O)~600 - 500Represents the stretching mode of the metal-oxygen bond in the alkoxide. rsc.org

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and provides valuable information for structural analysis. The Raman spectrum of a potassium n-propoxide solution in n-propanol is dominated by signals from the solvent, but provides insight into the covalent bond structure. researchgate.netchemicalbook.com

Key Raman shifts for n-propanol include the symmetric C-C-O stretching mode, which is a strong and characteristic peak. researchgate.net The spectrum also features prominent peaks corresponding to C-H stretching and bending modes. While specific Raman data for potassium n-propoxide is not extensively detailed, the technique can be used to monitor the formation of the alkoxide from the alcohol and to study the structure of the propyl chain.

Vibrational ModeTypical Raman Shift (cm⁻¹)Description
C-H Stretch~2940 - 2870Stretching vibrations of the CH₃ and CH₂ groups. researchgate.net
CH₂ Deformation~1460Bending and scissoring modes of the methylene (B1212753) groups. researchgate.net
C-C Stretch~1050Stretching of the carbon-carbon backbone. researchgate.net
C-C-O Symmetric Stretch~880A characteristic and strong peak for primary alcohols like n-propanol. researchgate.net

X-ray Diffraction (XRD) Techniques

X-ray diffraction is the primary method for determining the atomic and molecular structure of a crystal. By analyzing the angles and intensities of the diffracted X-ray beams, one can deduce the crystal lattice, space group, and precise positions of atoms.

For potassium n-propoxide, X-ray crystallography on a solid sample would reveal its crystal structure. While specific crystal structure data for potassium n-propoxide is not widely published, studies on related potassium alkoxides show that they often form complex structures. smolecule.com Dimeric or polymeric structures, where potassium centers are bridged by alkoxide ligands, are common. smolecule.com X-ray crystallographic analyses of such complexes have determined that potassium-oxygen (K-O) bond distances typically fall within the range of 2.6 to 3.0 Å, varying with the coordination environment. smolecule.com

When potassium n-propoxide is used as a reagent in the synthesis of other materials, such as metal oxides or mixed-metal compounds, XRD is an essential tool for phase identification of the final product. nih.gov Each crystalline phase produces a unique diffraction pattern, which serves as a "fingerprint". youtube.com By comparing the experimental XRD pattern of a synthesized material to reference patterns in databases like the International Centre for Diffraction Data (ICDD), the constituent crystalline phases can be identified. youtube.commalvernpanalytical.com For instance, if potassium n-propoxide were used in a sol-gel process to create a mixed-metal oxide, XRD would be used to confirm the formation of the desired crystalline phase and to detect any impurities or secondary phases. nih.gov

Advanced Spectroscopic Methods for Potassium

Standard spectroscopic techniques like IR and Raman primarily provide information about the organic propoxide anion. To specifically probe the potassium cation and its immediate environment, more advanced methods are required.

Potassium-39 (³⁹K) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, albeit challenging, technique for studying the local environment of potassium ions in both solid and solution states. huji.ac.ilnih.gov ³⁹K is a quadrupolar nucleus (spin I = 3/2) with a low magnetogyric ratio, which results in broad NMR signals and low sensitivity. huji.ac.ilacs.org

Despite these challenges, advancements in high-field NMR, such as using magnets of 21 Tesla or higher, have significantly improved the quality of ³⁹K NMR spectra. acs.orgnih.gov Solid-state ³⁹K NMR can provide detailed information on:

Chemical Shift: The chemical shift is highly sensitive to the local electronic environment around the potassium nucleus. Studies have shown that the chemical shift range for K⁺ ions in various solid salts can exceed 100 ppm, allowing for the differentiation of inequivalent potassium sites within a crystal lattice. nih.govacs.org

Quadrupolar Coupling Constant (Cq): This parameter measures the interaction between the nuclear electric quadrupole moment and the local electric field gradient. It provides information about the symmetry of the K⁺ ion's coordination environment. nih.govacs.org For instance, potassium in a highly symmetric (cubic) environment has a Cq of zero, while sites with low symmetry can have Cq values of several megahertz. nih.govacs.org

Chemical Shift Anisotropy (CSA): In the solid state, the chemical shift can be orientation-dependent. The CSA provides further details about the electronic structure of the potassium site. nih.govacs.org

These parameters, obtainable from static or magic-angle spinning (MAS) ³⁹K NMR experiments, offer a direct probe into the coordination and bonding of the potassium ion within the alkoxide complex, making it an invaluable tool for detailed structural characterization. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of potassium n-propoxide in its n-propanol solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the n-propoxide and n-propanol molecules.

In a solution of potassium n-propoxide in n-propanol, a rapid proton exchange occurs between the alkoxide and the alcohol. This results in the observation of averaged signals for the corresponding protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a solution of potassium n-propoxide in n-propanol will show signals corresponding to the propyl group. The protons on the carbon adjacent to the oxygen atom (α-CH₂) are deshielded and appear downfield, typically in the range of 3.4-4.5 ppm. libretexts.org The signal for the hydroxyl proton of the alcohol is often broad and its position can vary depending on concentration, temperature, and solvent purity. libretexts.org

For n-propanol, the typical proton signals are:

A triplet for the methyl (CH₃) protons.

A sextet for the central methylene (β-CH₂) protons.

A triplet for the methylene (α-CH₂) protons adjacent to the oxygen. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom bonded to the oxygen (Cα) is the most deshielded due to the electronegativity of the oxygen atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Propyl Group in a Potassium n-propoxide/n-propanol System

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (¹H NMR)
α-CH₂~3.5~64Triplet
β-CH₂~1.5~26Sextet
γ-CH₃~0.9~10Triplet

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. The values are based on typical ranges for n-propanol and related alkoxides. libretexts.orgdocbrown.info

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.comyoutube.com It is used to determine the thermal stability and decomposition profile of materials like potassium n-propoxide.

When a solution of potassium n-propoxide in n-propanol is analyzed by TGA, the initial mass loss observed at lower temperatures corresponds to the evaporation of the n-propanol solvent. The boiling point of n-propanol is approximately 97°C. Following the solvent evaporation, the decomposition of the solid potassium n-propoxide occurs at higher temperatures.

The decomposition of potassium alkoxides can be a multi-step process. Studies on related potassium compounds, such as potassium oxalates, show distinct decomposition stages corresponding to dehydration, followed by the decomposition of the anhydrous salt to form potassium carbonate, and finally potassium oxide at very high temperatures. rsc.orgias.ac.in For potassium n-propoxide, the decomposition would involve the breakdown of the organic propyl group. The final residue at the end of a typical TGA run in an inert atmosphere would likely be a mixture containing potassium carbonate or potassium oxide, depending on the final temperature. The onset temperature of decomposition provides a measure of the thermal stability of the compound. youtube.com

Table 4: Hypothetical TGA Decomposition Stages for Potassium n-propoxide in n-propanol

Temperature Range (°C)Mass Loss EventProbable Evolved Species
~25 - 120Evaporation of Solventn-propanol
> 150 (Onset)Decomposition of Potassium n-propoxideHydrocarbon fragments
> 400Decomposition of IntermediatesCO, CO₂
> 800Final Residue FormationK₂CO₃ / K₂O

This table is illustrative, based on the properties of n-propanol and the general decomposition behavior of potassium salts. Actual temperatures can vary with heating rate and atmosphere. rsc.orgresearchgate.net

To identify the gaseous products evolved during the thermal decomposition observed in TGA, the thermogravimetric analyzer can be coupled directly to a mass spectrometer (MS). eag.comeag.com This hyphenated technique, TGA-MS, provides real-time identification of the chemical species associated with each mass loss step. americanlaboratory.com

As a sample of potassium n-propoxide is heated in the TGA, the evolved gases are transferred via a heated capillary line to the mass spectrometer. americanlaboratory.com The MS records the mass-to-charge ratio (m/z) of the gas molecules and their fragments, allowing for their identification.

For potassium n-propoxide in n-propanol, a TGA-MS experiment would likely show the following:

Solvent Evolution: An ion current corresponding to n-propanol (e.g., m/z = 60, 59, 45, 31) would be detected at temperatures corresponding to the solvent boiling off.

Alkoxide Decomposition: At higher temperatures, the decomposition of the n-propoxide moiety would release various hydrocarbon fragments. The specific fragments detected would depend on the decomposition pathway but could include propene (m/z = 42), propane (B168953) (m/z = 44, 29), and other smaller hydrocarbons.

Intermediate Decomposition: If potassium carbonate is formed as an intermediate, the evolution of carbon dioxide (m/z = 44) would be observed at its decomposition temperature. americanlaboratory.com

This detailed analysis of the evolved gases is crucial for elucidating the precise mechanism of thermal decomposition. researchgate.net

Table 5: Potential m/z Ratios for Evolved Gases in TGA-MS of Potassium n-propoxide

Evolved SpeciesChemical FormulaExpected Key m/z Values
n-PropanolC₃H₈O60, 59, 45, 31
PropeneC₃H₆42, 41
Carbon MonoxideCO28
Carbon DioxideCO₂44
WaterH₂O18

Dynamic Mechanical Thermal Analysis (DMTA) is a technique used to measure the mechanical properties, specifically the storage modulus (E' or G') and loss modulus (E'' or G''), of a material as a function of temperature, time, and frequency. researchgate.netyoutube.com While DMTA is primarily used for solid materials, particularly polymers and composites, it can be applied to materials synthesized or modified using potassium n-propoxide. thermofisher.com

For example, if potassium n-propoxide is used as an initiator for the ring-opening polymerization of cyclic esters to form polyesters, DMTA can be used to characterize the resulting polymer. thermofisher.com The analysis provides critical information about the material's properties:

Storage Modulus (G'): Represents the elastic response of the material and is a measure of its stiffness. A high G' indicates a rigid material. thermofisher.com

Loss Modulus (G''): Represents the viscous response, or the energy dissipated as heat. Peaks in the loss modulus often correspond to molecular transitions. thermofisher.com

Tan Delta (tan δ = G''/G'): The ratio of the loss modulus to the storage modulus, which is a measure of the material's damping properties. The peak of the tan δ curve is often used to identify the glass transition temperature (Tg), a key characteristic where a polymer changes from a rigid, glassy state to a more rubbery state. nih.gov

By performing DMTA on a polymer synthesized using a potassium n-propoxide catalyst, one could assess the effect of the catalyst on the final material's stiffness, thermal stability, and transition temperatures. For instance, a DMTA thermogram of a polymer composite might show a glass transition temperature indicated by a peak in G'' at 101°C and a storage modulus above 3 x 10⁹ Pa at room temperature, indicating a stiff material. thermofisher.com

Table 6: Information Obtained from DMTA for a Polymer Synthesized Using Potassium n-propoxide

ParameterSymbolDescriptionApplication Relevance
Storage ModulusG' or E'Measure of stored elastic energy (stiffness). thermofisher.comDetermines the material's rigidity and load-bearing capacity.
Loss ModulusG'' or E''Measure of energy dissipated as heat (viscous response). thermofisher.comIndicates molecular motions and transitions within the polymer.
Tan Deltatan δRatio of loss to storage modulus (damping).Peak value is often used to determine the glass transition temperature (Tg). nih.gov
Glass Transition Temp.TgTemperature at which the material transitions from a glassy to a rubbery state.Defines the upper service temperature for many applications.

Electron Microscopy Techniques

Electron microscopy stands as a cornerstone for the characterization of materials at the micro and nanoscale. These techniques utilize a beam of accelerated electrons to illuminate a specimen, providing significantly higher resolution than light microscopy. For a compound like Potassium n-propoxide, understanding its solid-state morphology and the characteristics of any nanoparticle formations is crucial for its application and synthesis control.

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface topography. The fundamental principle of SEM involves scanning a focused beam of electrons onto the surface of the specimen. carleton.edu The interaction of these electrons with the atoms in the sample generates various signals, primarily secondary electrons and backscattered electrons, which are then collected by detectors to form an image. microbenotes.com

Secondary electrons are emitted from the atoms of the specimen due to the incident electron beam and are most valuable for illustrating the morphology and topography of the sample. carleton.edu Backscattered electrons, which are incident electrons that are reflected from the sample by elastic scattering, are useful for revealing contrast between areas with different chemical compositions. microbenotes.com

In the context of Potassium n-propoxide, SEM analysis would be instrumental in determining the morphology of the solid material once isolated from its n-propanol solution. This would include characterizing its crystal habit, surface features, and any agglomeration tendencies. The high resolution and large depth of field of SEM would provide detailed three-dimensional-like images of the particle shapes and sizes. jeolusa.com While specific research data on the SEM analysis of Potassium n-propoxide is not widely available, the general methodology would involve preparing a dry, solid sample of the compound, mounting it on a sample holder, and coating it with a thin conductive layer (like gold or palladium) to prevent charge buildup from the electron beam. secat.net

The insights gained from SEM would be crucial for understanding how synthesis and storage conditions affect the physical form of Potassium n-propoxide, which in turn can influence its reactivity and handling properties.

Field Emission Scanning Electron Microscopy (FESEM) for Nanoparticle Characterization

For the characterization of materials at the nanoscale, Field Emission Scanning Electron Microscopy (FESEM) offers superior performance compared to conventional SEM. FESEM utilizes a field emission gun as its electron source, which produces a much brighter and more coherent electron beam with a smaller spot size. photometrics.net This results in significantly higher resolution, making it an ideal technique for the detailed characterization of nanoparticles. ciqtekglobal.com

When studying Potassium n-propoxide, particularly if it is synthesized or processed to form nanoparticles, FESEM would be the preferred method for analysis. It would allow for the precise measurement of nanoparticle size, size distribution, and the visualization of their shape and surface morphology with exceptional detail. nih.gov The high surface sensitivity of FESEM is also advantageous for observing subtle surface features on the nanoparticles. ciqtekglobal.com

The application of FESEM to metal alkoxide nanoparticles, a class of compounds to which Potassium n-propoxide belongs, has been demonstrated to be effective in revealing their structural characteristics. For instance, FESEM has been used to observe the morphology of silver nanoparticles synthesized using fruit peel extracts. nih.gov Although specific FESEM studies on Potassium n-propoxide nanoparticles are not readily found in the literature, the technique's capabilities are well-suited for such an investigation. The analysis would provide critical information for applications where nanoparticle properties are paramount.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a FESEM analysis of Potassium n-propoxide nanoparticles.

ParameterDescriptionHypothetical Value
Average Particle SizeThe mean diameter of the nanoparticles.50 nm
Size DistributionThe range of particle sizes observed.30 - 70 nm
MorphologyThe shape and surface features of the nanoparticles.Spherical with smooth surfaces
Agglomeration StateThe degree to which nanoparticles clump together.Minor agglomeration observed

This table serves to exemplify the type of detailed data that FESEM can provide, which is essential for quality control and the development of nanomaterials with specific properties.

Solution Behavior and Coordination Chemistry

Solvation Effects in n-Propanol and Other Ethers

Potassium n-propoxide exhibits high solubility in its parent alcohol, n-propanol, as well as in certain ethers. smolecule.comcymitquimica.comsuparnachemicals.co.in This solubility is a consequence of significant solvation effects. In n-propanol, a protic solvent, hydrogen bonding interactions between the solvent molecules and the n-propoxide anion are crucial. smolecule.com These interactions lead to the formation of solvated clusters, which stabilize the alkoxide ion while still permitting its participation in nucleophilic reactions. smolecule.com The protic nature of n-propanol is particularly effective at solvating charged species, which can lower the activation barriers for various reactions. smolecule.com

In aprotic ether solvents, such as tetrahydrofuran (B95107) (THF), the solvation mechanism differs. Ethers are effective at solvating the potassium cation (K⁺) through interactions with the oxygen lone pairs. smolecule.com This cation solvation can lead to increased dissociation of the potassium n-propoxide ion pair, thereby enhancing the nucleophilicity of the n-propoxide anion. smolecule.com The moderate polarity of n-propanol itself (donor number of 30.0 kcal/mol) provides a balance between these solvation effects and the reactivity of the alkoxide. smolecule.com

Table 1: Solvation Characteristics of Potassium n-Propoxide in Different Solvents
SolventSolvent TypePrimary Solvation InteractionEffect on Ion PairResulting Reactivity
n-PropanolProticHydrogen bonding with n-propoxide anionFormation of solvated clustersStabilized anion with accessible nucleophilicity smolecule.com
Tetrahydrofuran (THF)Aprotic EtherCoordination of K⁺ cation by ether oxygenIncreased dissociationEnhanced nucleophilicity of the alkoxide anion smolecule.com
Dimethyl Sulfoxide (DMSO)Aprotic PolarStrong solvation of K⁺ cationSignificant ion pair separationDramatically enhanced reactivity smolecule.com

Complex Formation and Aggregation States in Solution

In solution, alkali metal alkoxides like potassium n-propoxide rarely exist as simple monomeric species. Instead, they exhibit a strong tendency to form larger aggregates or complexes. wikipedia.org This behavior is driven by the desire of the electropositive potassium ion to increase its coordination number and the propensity of the alkoxide anion to act as a bridging ligand. wikipedia.org The degree of aggregation is influenced by several factors, including the steric bulk of the alkyl group, the nature of the solvent, and the concentration. The formation of these aggregates can significantly impact the reactivity and physical properties of the solution. researchgate.net For instance, mixed-metal aggregates, such as those formed with organolithium compounds, can exhibit "superbasic" behavior. researchgate.netresearchgate.net

Dimeric Structures of Potassium Alkoxides

A common aggregation state for potassium alkoxides is the formation of dimeric structures. ias.ac.in X-ray crystallography studies on various potassium compounds, including those with alkoxide or related ligands, have revealed dimeric motifs. For example, a potassium complex of an anilidophosphine-borane ligand was found to be a centrosymmetric dimer in the solid state. ias.ac.in Similarly, other potassium complexes have been characterized as dimers, often featuring bridging ligands that link two potassium centers. researchgate.net In some heterobimetallic magnesiate complexes containing potassium, a dimeric motif is observed where alkyl groups bridge the potassium and magnesium atoms, forming an incomplete double cubane (B1203433) structure. rsc.org The formation of these dimers is a way for the potassium cation to achieve a more stable, higher coordination environment.

Table 2: Examples of Dimeric Potassium Complexes in the Solid State
Compound TypeKey Structural FeatureCoordination Environment of K⁺Reference
Potassium anilidophosphine-borane complexCentrosymmetric dimerCoordination with borane (B79455) groups and phenyl ring carbons ias.ac.in
Potassium alkyl/alkoxide magnesiateDimeric incomplete double cubane motifBridged by alkyl groups between K and Mg centers rsc.org
Potassium salt of 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoic acidPotassium-bridged dimerBridging through carboxylate and hydroxyl groups researchgate.net

Coordination with π-Donor Molecules and Arenes

The potassium cation (K⁺) can interact with π-systems of donor molecules, particularly aromatic rings (arenes). This interaction, known as cation-π interaction, can lead to the formation of distinct coordination complexes. Research has shown that in the absence of strong σ-donating solvents, potassium ions will form contacts with the π-system of arenes like toluene (B28343). mdpi.com In the crystal structure of one potassium cyclopentadienide (B1229720) complex, the K⁺ ion is coordinated to the π-system of a toluene molecule. mdpi.com In another dimeric potassium complex, each potassium ion exhibits an η⁶ arene interaction with the aromatic π electrons of an anilidophenyl ring. ias.ac.in This coordination activates the arene ring, for example, making it more susceptible to electron transfer from potassium metal in certain reactions. rsc.org

Table 3: Examples of Potassium Cation Coordination with Arenes
Complex TypeArene MoleculeNature of InteractionStructural OutcomeReference
Potassium polyphenyl-substituted cyclopentadienideTolueneK⁺ coordinated with the π-system of tolueneFormation of a 2D coordination polymer mdpi.com
Dimeric potassium anilidophosphine-boraneAnilidophenyl ringη⁶ π-arene interactionStabilization of the dimeric structure ias.ac.in
Potassium salt in benzene (B151609)BenzeneCoordination of K⁺ to the benzene ringActivation of the arene for electron transfer rsc.org

Electrolytic Dissociation in Alcoholic Solutions

Potassium n-propoxide is the potassium salt of n-propanol. cymitquimica.com As such, when dissolved in a polar solvent like an alcohol, it behaves as an electrolyte. The compound dissociates into its constituent ions: a potassium cation (K⁺) and an n-propoxide anion (CH₃CH₂CH₂O⁻). This dissociation is an equilibrium process, but in a polar protic solvent like n-propanol, a significant concentration of free ions is expected to be present. The resulting n-propoxide ion is a strong base and a potent nucleophile, and its availability in solution is fundamental to the utility of potassium n-propoxide in organic synthesis. smolecule.comcymitquimica.com

Emerging Research Directions and Future Perspectives

Development of Novel Alkoxide Formulations and Derivatives

Research into novel alkoxide formulations is geared towards improving solubility, stability, and reactivity. One area of exploration is the synthesis of liquid metal alkoxides, which offer advantages in handling and specific applications. For instance, new liquid potassium alkoxides have been prepared by reacting potassium metal with branched tertiary alcohols, such as 3,7-dimethyl-3-octanol, in a hydrocarbon solvent. google.com The resulting potassium 3,7-dimethyl-3-octanoxide is a liquid in its neat form and can be produced in high concentration solutions. google.com This approach to creating liquid formulations by using more complex alcohols could be extended to develop novel derivatives related to potassium n-propoxide with tailored physical and chemical properties.

Furthermore, the development of mixed-ligand systems is a promising avenue. Combining potassium alkoxides with other metal complexes can lead to heterometallic species with unique catalytic activities. For example, the combination of a mononuclear manganese precursor with a potassium alkoxide has been shown to generate a manganese-potassium heterodinuclear species in situ. nih.gov This dinuclear complex demonstrated superior catalytic activity in the esterification of tertiary amides compared to a manganese homodinuclear catalyst. nih.gov Such findings open the door for creating novel, highly active catalysts based on mixed-alkoxide formulations involving potassium n-propoxide for a variety of organic transformations.

Exploration in Green Chemistry and Sustainable Practices

In line with the growing emphasis on sustainable chemical manufacturing, significant research is being directed towards greener synthesis routes for potassium n-propoxide and its application in environmentally benign processes. Key to this is the adoption of green chemistry principles, which are quantified by various metrics to assess the environmental performance of chemical processes. numberanalytics.com

Commonly used green chemistry metrics include:

Atom Economy: This metric, foundational to green chemistry, evaluates the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. unica.it

E-factor (Environmental Factor): This metric quantifies the amount of waste generated per unit of product. A lower E-factor signifies a more environmentally friendly process. numberanalytics.comnih.gov

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. The ideal PMI value is 1, indicating no waste. unica.itacsgcipr.org

Reaction Mass Efficiency (RME): RME provides a more realistic measure of a reaction's efficiency by considering the actual mass of the desired product in relation to the total mass of reactants used. unica.itnih.gov

MetricFormulaIdeal ValueReference
Atom Economy (AE)(Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%100% unica.it
E-factorTotal Waste (kg) / Product (kg)0 numberanalytics.comnih.gov
Process Mass Intensity (PMI)Total Mass Input (kg) / Product Mass (kg)1 unica.itacsgcipr.org
Reaction Mass Efficiency (RME)Mass of Product (kg) / Total Mass of Reactants (kg) x 100%100% unica.itnih.gov

Recent advancements in the sustainable production of potassium n-propoxide include the development of electrochemical methods. smolecule.comss-pub.orgresearchgate.net These methods, which can be solvent-free, offer a cleaner alternative to traditional synthesis routes by minimizing byproducts and improving energy efficiency. smolecule.com For instance, the use of non-mercury, carbon-based cathodes paired with potassium-ion-conducting membranes is a promising approach to reduce reliance on toxic heavy metals. smolecule.com

Advanced Catalytic Systems Design

The design of advanced catalytic systems is a major focus of current research, aiming to harness the full potential of potassium n-propoxide in a range of chemical transformations.

Researchers are actively developing tailored catalytic systems based on potassium alkoxides for specific and challenging organic reactions. For example, potassium alkoxides have been identified as highly active catalysts for the nucleophilic trifluoromethylation of aldehydes and ketones. organic-chemistry.org This reaction is significant for the synthesis of pharmaceuticals and other bioactive compounds. The use of potassium tert-butoxide has been shown to afford high yields of the desired trifluoromethylated products with low catalyst loadings. organic-chemistry.org This highlights the potential for designing specific catalytic systems with potassium n-propoxide for other important functional group transformations.

Furthermore, the promotional effect of potassium in catalytic systems is a well-established concept that continues to be explored. In ammonia (B1221849) synthesis, for instance, potassium is a known electronic promoter for iron- and cobalt-based catalysts, modifying the electronic character of the active surface and enhancing catalytic activity. mdpi.com This principle of electronic promotion can be applied to design advanced catalytic systems where potassium n-propoxide is used to modify the surface of heterogeneous catalysts, thereby tailoring their activity and selectivity for specific organic reactions.

While direct research on potassium n-propoxide in electrocatalytic applications is still an emerging field, the broader area of electrocatalysis for sustainable chemical production is rapidly advancing. bohrium.com Electrocatalysis utilizes electrical energy to drive chemical reactions, often under milder conditions than traditional thermal catalysis. The principles of catalysis, including the use of promoters and the design of active sites, are central to developing efficient electrocatalysts.

The role of alkali metals as promoters in catalysis suggests a potential application for potassium n-propoxide in the synthesis and modification of electrocatalytic materials. For example, in the context of nitrogen-doped carbon materials for sodium-ion batteries and supercapacitors, chemical activation with potassium hydroxide (B78521) is a common method to increase porosity and introduce functional groups, thereby enhancing electrochemical performance. mdpi.com This indicates that potassium compounds, potentially including potassium n-propoxide, could be used to tailor the surface chemistry and structure of electrode materials for various electrocatalytic applications, such as in fuel cells or for the electrochemical synthesis of valuable chemicals.

Precision Polymer Synthesis and Development of Biodegradable Polymers

Potassium n-propoxide is a highly effective initiator for the ring-opening polymerization (ROP) of cyclic esters, such as lactides and ε-caprolactone, which are precursors to biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). bohrium.comrsc.orgresearchgate.net This has positioned potassium n-propoxide as a key tool in the precision synthesis of these important biomaterials.

Research in this area is focused on achieving fine control over polymer properties, including molecular weight, molecular weight distribution, and stereochemistry. Potassium-based catalysts have been shown to be extremely active in the ROP of L-lactide, enabling polymerization to occur within minutes. mdpi.com The mechanism of polymerization can be influenced by the presence of co-initiators. In the absence of a co-initiator, an unusual anionic mechanism involving monomer deprotonation has been observed. mdpi.com However, with the addition of an alcohol like benzyl (B1604629) alcohol, the mechanism can shift, providing a means to control the polymerization process. mdpi.com

The development of well-defined copolymers is another area of active research. For example, block copolymers of PCL and PLA can be synthesized using potassium-based catalysts, and the order of monomer addition can be controlled to produce specific block sequences. researchgate.net The ability to precisely control the polymer architecture is crucial for tailoring the degradation rate and mechanical properties of the resulting biodegradable polymers for specific applications in medicine and sustainable packaging. nih.gov

Functional Materials Development for Energy Applications

The development of advanced energy storage systems is a critical area of research, and potassium-ion batteries (KIBs) are emerging as a promising alternative to lithium-ion batteries due to the high abundance and low cost of potassium. oaepublish.comresearchgate.netdeakin.edu.aumdpi.comrsc.org Research in this field is multifaceted, encompassing the development of new electrode materials and electrolytes.

While direct applications of potassium n-propoxide in commercial KIBs are not yet established, its properties make it a relevant compound for research in this area. For instance, the electrolyte is a key component of any battery, and the choice of salt and solvent significantly impacts performance. nih.govmdpi.comresearchgate.net Potassium alkoxides, in general, can be considered as potential components or additives in electrolyte formulations to influence ionic conductivity and the formation of a stable solid electrolyte interphase (SEI). nih.gov

Furthermore, organic electrode materials are being actively investigated for KIBs as an environmentally friendly alternative to conventional inorganic materials. rsc.orgacs.org These materials, which include polymers and metal-organic frameworks, offer tunable properties. Potassium n-propoxide could potentially serve as a precursor or a reagent in the synthesis of these advanced organic and inorganic functional materials for KIBs and other energy applications. The ability of alkoxides to participate in sol-gel processes and other material synthesis routes makes them valuable tools for creating novel materials with controlled composition and structure for the next generation of energy storage devices.

Continued Mechanistic Elucidation via Advanced Computational Methods

The intricate dance of molecules during chemical reactions catalyzed or initiated by potassium n-propoxide in n-propanol is a subject of ongoing investigation, with advanced computational methods, particularly Density Functional Theory (DFT), emerging as a powerful tool for unraveling mechanistic details at the atomic level. sumitomo-chem.co.jpmdpi.com These theoretical calculations provide invaluable insights into reaction pathways, transition states, and the energetic landscapes that govern these transformations. researchgate.net While direct computational studies specifically on the potassium n-propoxide/n-propanol system are not extensively found in publicly available literature, the principles and methodologies are well-established from studies on similar alkali metal alkoxides, such as potassium tert-butoxide. researchgate.net

Computational models allow researchers to explore the role of the n-propanol solvent, not merely as a passive medium, but as an active participant in the reaction mechanism. Hydrogen bonding interactions between n-propanol and the n-propoxide anion can be modeled to understand the formation and reactivity of various solvated clusters. These theoretical investigations can predict the relative stability of different aggregates (dimers, trimers, etc.) of potassium n-propoxide in solution and how this aggregation influences its basicity and nucleophilicity.

A significant focus of computational studies in this area is the elucidation of reaction mechanisms. For instance, in a base-catalyzed reaction, DFT calculations can map out the potential energy surface for proton abstraction from a substrate. This includes identifying the geometry of the transition state, calculating the activation energy, and determining the reaction's thermodynamic favorability. Such studies have been instrumental in understanding the reactivity of potassium alkoxides in a variety of organic transformations. ucl.ac.uk

To illustrate the nature of data generated from such computational studies, the following interactive table presents hypothetical but representative DFT-calculated energy profiles for a generic proton abstraction reaction by a potassium alkoxide.

Interactive Data Table: Hypothetical DFT-Calculated Thermodynamic and Kinetic Data for a Proton Abstraction Reaction

Reaction StepSpecies InvolvedRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
1. Reactant ComplexAlkoxide-Substrate Adduct0.00.0
2. Transition State[Alkoxide---H---Substrate]⁻ K⁺+15.2+16.5
3. Product ComplexAlcohol-Deprotonated Substrate Adduct-5.8-4.5

Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT calculations. Actual values would be specific to the reactants and computational methods employed.

This data allows for a quantitative comparison of different mechanistic pathways. For example, computational models can help discern whether a reaction proceeds through a concerted or a stepwise mechanism. Furthermore, these theoretical approaches can predict the influence of substituents on both the substrate and the alkoxide, guiding the rational design of more efficient catalytic systems. The synergy between computational predictions and experimental validation is crucial for advancing our fundamental understanding of reactions involving potassium n-propoxide. rsc.org

Challenges and Opportunities in Contemporary Alkoxide Chemistry

The field of contemporary alkoxide chemistry, while mature in many respects, continues to present a range of challenges and exciting opportunities. These extend from fundamental synthetic methodologies to the development of novel applications in materials science and catalysis.

One of the persistent challenges lies in the synthesis and handling of metal alkoxides. ss-pub.org Many alkoxides, including potassium n-propoxide, are highly sensitive to moisture and air, necessitating stringent anhydrous and anaerobic reaction conditions. ss-pub.org The development of more robust synthetic routes and handling techniques that are amenable to large-scale industrial production remains an area of active research. Furthermore, controlling the aggregation state of metal alkoxides in solution is a significant hurdle. The degree of association can profoundly impact reactivity, yet it is often difficult to control and characterize precisely. nih.govgelest.com

The solubility of many simple alkali metal alkoxides can also be a limiting factor, often restricting their use to the parent alcohol as the solvent. ss-pub.org A key opportunity lies in the design of new alkoxide ligands or the use of additives to enhance solubility in a wider range of organic solvents, thereby expanding their synthetic utility.

In the realm of catalysis, potassium alkoxides are well-established as strong bases, but their application as more versatile catalysts is a growing area of interest. organic-chemistry.orgthieme-connect.de A significant opportunity exists in the development of chiral potassium alkoxides for asymmetric catalysis, although achieving high levels of enantioselectivity remains a formidable challenge. The inherent flexibility and ionic nature of the potassium-oxygen bond make the construction of a well-defined chiral environment around the metal center difficult.

Another promising frontier is the use of potassium alkoxides in transition metal-free catalysis. ucl.ac.uk There is increasing evidence that under specific conditions, potassium alkoxides can facilitate reactions previously thought to require transition metal catalysts, potentially proceeding through single-electron transfer (SET) mechanisms. ucl.ac.ukucl.ac.uk Elucidating these mechanisms and expanding the scope of such reactions represents a major opportunity to develop more sustainable and cost-effective synthetic methods.

Finally, the role of metal alkoxides as precursors for advanced materials, particularly through sol-gel processes, continues to be a vibrant area of research. gelest.comresearchgate.netresearchgate.net The challenge here is to achieve precise control over the hydrolysis and condensation reactions to produce materials with desired properties, such as specific pore sizes, surface areas, and crystalline phases. The design of mixed-metal alkoxides as single-source precursors for complex oxides is a particularly promising avenue for creating novel functional materials with applications in electronics, catalysis, and ceramics. researchgate.net Addressing these challenges will require a multidisciplinary approach, combining advances in synthetic chemistry, materials science, and computational modeling.

Q & A

Q. What analytical techniques are recommended for quantifying potassium n-propoxide in n-propanol, and how are interferences mitigated?

Methodological Answer:

  • Gas Chromatography (GC): Use polar columns (e.g., GA/T 105-1995) for separating volatile components. Calibrate with internal standards to account for matrix effects in n-propanol .
  • Mass Spectrometry (MS): Leverage fragmentation patterns (e.g., m/z 31 for n-propanol) to distinguish potassium n-propoxide from solvent signals. Isotopic labeling or derivatization may enhance specificity .
  • Titration: Employ acid-base titration with non-aqueous solvents (e.g., acetic acid) to avoid hydrolysis of potassium n-propoxide. Validate against GC/MS data for accuracy .

Q. What safety protocols are critical when handling potassium n-propoxide in n-propanol?

Methodological Answer:

  • Peroxide Mitigation: Test n-propanol for peroxide formation using iodometric titration before use. Store under inert gas (N₂/Ar) and add stabilizers like BHT (0.001–0.01%) .
  • Incompatibility Risks: Avoid contact with strong oxidizers (e.g., KMnO₄) or acids, which can trigger exothermic decomposition. Use explosion-proof refrigerators for storage .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and flame-resistant lab coats. Ensure fume hoods with >100 fpm airflow during synthesis .

Q. How can researchers optimize the synthesis of potassium n-propoxide in n-propanol?

Methodological Answer:

  • Reaction Conditions: Use excess potassium metal in anhydrous n-propanol under reflux (97°C). Monitor H₂ evolution to gauge reaction progress.
  • Byproduct Reduction: Purify n-propanol via molecular sieves to minimize water, which forms KOH impurities. Post-synthesis, filter under inert atmosphere to remove unreacted metal .

Advanced Research Questions

Q. How does the coordination behavior of potassium n-propoxide in n-propanol influence its reactivity in alkoxide-mediated reactions?

Methodological Answer:

  • Solvent Coordination: n-Propanol stabilizes potassium n-propoxide via hydrogen bonding, forming solvated clusters. EXAFS studies (as in Zr systems) reveal distorted octahedral geometries, enhancing nucleophilicity .
  • Reactivity Implications: In cross-coupling reactions, the solvent’s dielectric constant (ε = 20.1) modulates ion pairing. Low ε promotes free alkoxide ions, accelerating SN2 pathways .

Q. What mechanistic insights explain the catalytic role of potassium n-propoxide in organic transformations?

Methodological Answer:

  • Base-Catalyzed Reactions: In Claisen-Schmidt condensations, potassium n-propoxide deprotonates carbonyl compounds, forming enolates. Kinetic studies (UV-Vis monitoring) show rate dependence on solvent basicity .
  • Solvent Effects: Compare activity in n-propanol vs. THF: higher polarity in n-propanol stabilizes transition states but may reduce substrate solubility. Optimize via co-solvents (e.g., DMSO) .

Q. What spectroscopic/structural methods resolve oligomeric structures of potassium n-propoxide in n-propanol?

Methodological Answer:

  • EXAFS/XANES: Probe K-O bond distances (≈2.8 Å) and coordination numbers. For zirconium n-propoxide analogs, dimeric structures with bridging alkoxides are observed; similar methods apply to potassium systems .
  • Raman Spectroscopy: Identify ν(K-O) bands (400–500 cm⁻¹) and compare with DFT-calculated spectra to confirm oligomerization trends .

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Potassium n-propoxide, in n-propanol

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